![molecular formula C18H18Cl2O4 B011875 [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid CAS No. 101469-39-0](/img/structure/B11875.png)
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid, also known as DCF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DCF belongs to the family of fluorenones, which are known to have anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid exerts its therapeutic effects by modulating various signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response. Furthermore, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways.
Biochemical And Physiological Effects
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Advantages And Limitations For Lab Experiments
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic properties, making it a well-characterized compound. However, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has some limitations for lab experiments. It is not water-soluble, which can limit its use in some assays. In addition, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has not been extensively studied in vivo, which limits its potential for translation to clinical use.
Future Directions
There are several future directions for research on [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemopreventive agent for cancer. Furthermore, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid in vivo, which would provide insights into its potential for clinical use. Finally, the development of water-soluble derivatives of [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid could expand its potential use in lab experiments.
Synthesis Methods
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid can be synthesized by the reaction of 7-bromo-9a-propylfluorene with 2,2,2-trichloroethyl chloroformate followed by hydrolysis with sodium hydroxide. The resulting product is purified by column chromatography to obtain pure [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid.
Scientific Research Applications
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. It also scavenges free radicals and protects against oxidative stress. In addition, [[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
101469-39-0 |
|---|---|
Product Name |
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid |
Molecular Formula |
C18H18Cl2O4 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-[[(8aS)-3,4-dichloro-6-oxo-8a-propyl-8,9-dihydro-7H-fluoren-2-yl]oxy]acetic acid |
InChI |
InChI=1S/C18H18Cl2O4/c1-2-4-18-5-3-11(21)7-12(18)15-10(8-18)6-13(16(19)17(15)20)24-9-14(22)23/h6-7H,2-5,8-9H2,1H3,(H,22,23)/t18-/m0/s1 |
InChI Key |
ALFVAHDVPGFPIK-SFHVURJKSA-N |
Isomeric SMILES |
CCC[C@@]12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl |
SMILES |
CCCC12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl |
Canonical SMILES |
CCCC12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl |
synonyms |
[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



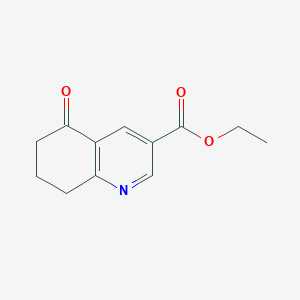
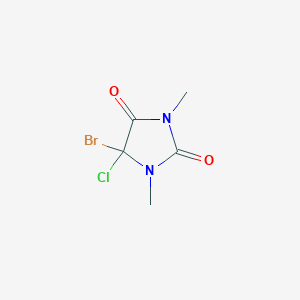
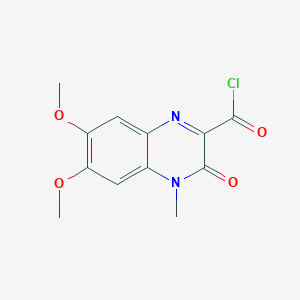

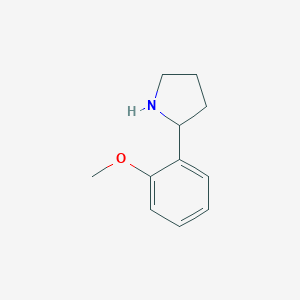
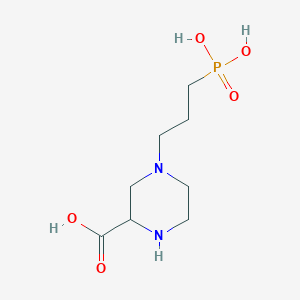
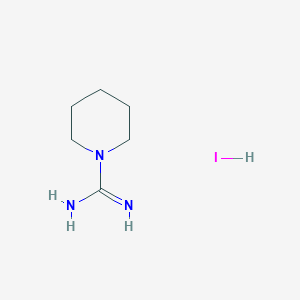
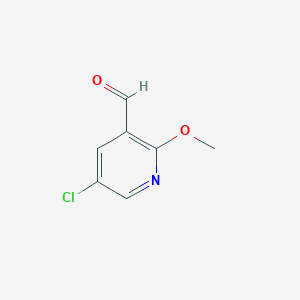
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
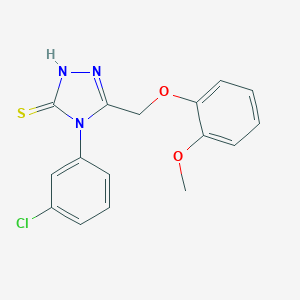


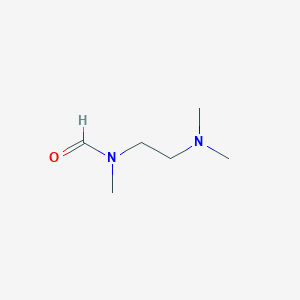
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)